molecular formula C19H36N2O3 B585070 (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Cat. No.: B585070
M. Wt: 340.5 g/mol
InChI Key: OUFBVXMGWWCVFO-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10662 is a urea derivative of 17®,18(S)-Epoxyeicosatetraenoic acid, a natural cytochrome P450 epoxygenase metabolite of eicosapentaenoic acid. This compound is known for its ability to reduce the contraction rate of spontaneously beating heart cells and protect neonatal rat cardiomyocytes against arrhythmias induced by beta-adrenergic agonists .

Scientific Research Applications

CAY10662 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action would greatly depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate safety and hazard information. Standard precautions should be taken while handling this compound, as with any chemical .

Future Directions

Future research could aim to synthesize this compound and study its properties and potential applications. It could be interesting to explore its interactions with biological systems, given the importance of fatty acids in biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: CAY10662 is synthesized through a series of chemical reactions involving the modification of 17®,18(S)-Epoxyeicosatetraenoic acidThe reaction conditions typically involve the use of solvents like dimethylformamide, dimethyl sulfoxide, and ethanol .

Industrial Production Methods: The industrial production of CAY10662 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: CAY10662 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: CAY10662 is unique due to its enhanced metabolic stability and improved potency compared to its parent compound. It is more effective at reducing cardiomyocyte contractility and has a longer duration of action .

Properties

IUPAC Name

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O3/c1-2-20-19(24)21-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(22)23/h7,9H,2-6,8,10-17H2,1H3,(H,22,23)(H2,20,21,24)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBVXMGWWCVFO-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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